
N-Hidroxi-N-fenilacetamida
Descripción general
Descripción
N-Hydroxy-N-phenylacetamide, also known as N-Phenylacetohydroxamic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetamide where the nitrogen atom is substituted with a phenyl group and a hydroxyl group.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving metalloproteases.
Industry: It is used in the development of corrosion inhibitors for metals, particularly copper.
Mecanismo De Acción
Target of Action
N-Hydroxy-N-phenylacetamide (PAA) and its derivatives primarily target metal surfaces , particularly copper (Cu) . The compound’s role is to act as a corrosion inhibitor , protecting the metal surface from damage in aggressive environments .
Mode of Action
The mode of action of N-Hydroxy-N-phenylacetamide involves the formation of a film or passive layer on the metal surface . This layer reduces direct contact between the copper surface and corrosive media . The compound’s effectiveness in combating metal corrosion is due to the high affinity of its polar groups with metal surfaces .
Biochemical Pathways
It’s known that the compound’s n-o containing functional groups play a significant role in the production of secondary metabolites . These groups are often found in secondary metabolites and provide access to versatile families of compounds containing the N-O motif .
Pharmacokinetics
The compound’s interaction with metal surfaces suggests that it may have unique adsorption properties .
Result of Action
The primary result of N-Hydroxy-N-phenylacetamide’s action is the inhibition of corrosion on copper surfaces . By forming a protective layer, the compound prevents direct contact between the copper surface and corrosive media, thereby reducing the degree of corrosion .
Action Environment
The action of N-Hydroxy-N-phenylacetamide is influenced by the environment in which it is applied. In aggressive environments containing chloride ions, sulfates, nitrates, and the like, copper can be damaged to varying degrees by corrosion . The presence of N-Hydroxy-N-phenylacetamide can help protect the copper against such corrosion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of phenylhydroxylamine with acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of N-Hydroxy-N-phenylacetamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent-free methods or the use of green solvents are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylacetamide and other related compounds.
Reduction: The compound can be reduced to form N-phenylacetamide.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-phenylacetamide and related compounds.
Reduction: N-phenylacetamide.
Substitution: Various substituted acetamides depending on the reagents used.
Comparación Con Compuestos Similares
- N-Phenylacetamide
- N-(4-Hydroxyphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Bromophenyl)acetamide
Comparison: N-Hydroxy-N-phenylacetamide is unique due to the presence of the hydroxamic acid moiety, which imparts distinct chemical and biological properties. Unlike its analogs, which may lack the hydroxyl group, N-Hydroxy-N-phenylacetamide can form strong chelates with metal ions, making it a potent inhibitor of metalloproteases. This property is not as pronounced in its analogs, which may have different functional groups and, consequently, different reactivity and applications .
Propiedades
IUPAC Name |
N-hydroxy-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUGPZVHVVVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901760 | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-83-1 | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylglycolhydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxy-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z8ES4C82C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Hydroxy-N-phenylacetamide interact with laccase and impact the enzymatic hydrolysis of softwood?
A: N-Hydroxy-N-phenylacetamide acts as a mediator for the enzyme laccase. [] Laccase oxidizes N-Hydroxy-N-phenylacetamide, which then interacts with lignin within the softwood. This interaction leads to lignin modification and partial removal, making the cellulose within the wood more accessible to cellulase enzymes. Ultimately, this increased accessibility boosts the yield of sugars produced during enzymatic hydrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



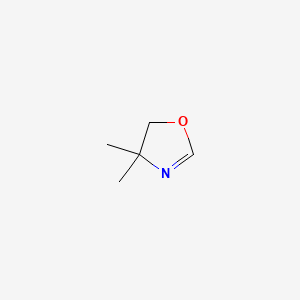
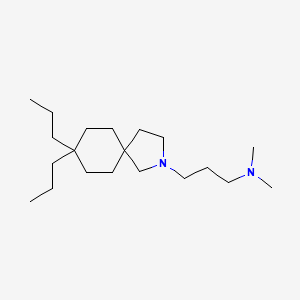
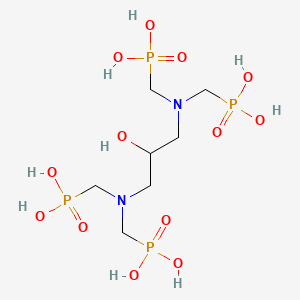


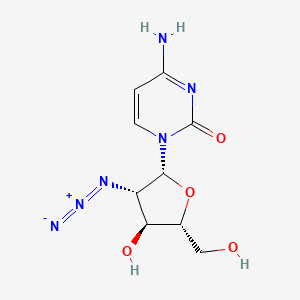
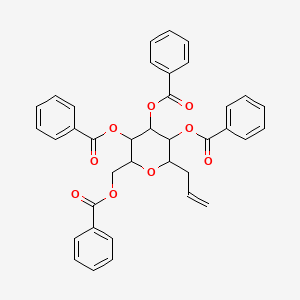
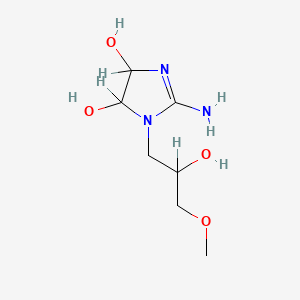
![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
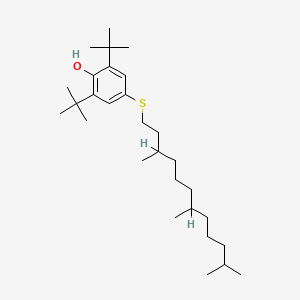
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)
